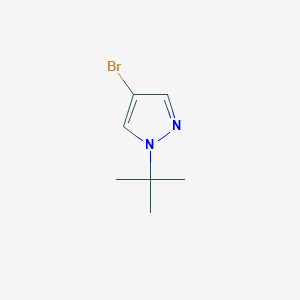

4-bromo-1-tert-butyl-1H-pyrazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-1-tert-butylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrN2/c1-7(2,3)10-5-6(8)4-9-10/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLLXOOSSATXFFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C=C(C=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00682027 | |

| Record name | 4-Bromo-1-tert-butyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00682027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70951-85-8 | |

| Record name | 4-Bromo-1-(1,1-dimethylethyl)-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70951-85-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-1-tert-butyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00682027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-1-(ter-Butyl)-1H-Pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-bromo-1-tert-butyl-1H-pyrazole

Prepared by: Gemini, Senior Application Scientist

Introduction

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, substituted pyrazoles represent a class of heterocyclic compounds of paramount importance.[1][2] Their versatile biological activities and utility as synthetic intermediates make them a focal point of extensive study.[1][3] This guide focuses on a specific, highly functionalized member of this family: 4-bromo-1-tert-butyl-1H-pyrazole (CAS No. 70951-85-8).

The strategic placement of a bromine atom at the C4 position and a sterically demanding tert-butyl group at the N1 position imbues this molecule with a unique combination of stability, reactivity, and solubility, making it a valuable building block for complex molecular architectures.[3][4] The bromine atom serves as a versatile synthetic handle for a variety of cross-coupling and substitution reactions, allowing for the introduction of diverse functional groups.[3][4] Concurrently, the tert-butyl group enhances solubility in organic solvents and provides steric shielding, which can direct the regioselectivity of certain reactions. This document provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, reactivity profile, and safety considerations, designed for researchers and professionals in chemical and drug development.

Caption: Molecular Structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. These characteristics are fundamental for its handling, storage, and application in synthetic workflows.

| Property | Value | Source(s) |

| CAS Number | 70951-85-8 | [5] |

| Molecular Formula | C₇H₁₁BrN₂ | [5] |

| Molecular Weight | 203.08 g/mol | [5] |

| Appearance | Colorless to light yellow liquid | [5] |

| Boiling Point | 229.8 ± 13.0 °C (at 760 Torr) | [5] |

| Density | 1.37 ± 0.1 g/cm³ (at 20 °C) | [5] |

| Flash Point | 92.8 ± 19.8 °C | [5] |

| Storage Temperature | 2-8°C | [5] |

| InChI Key | KLLXOOSSATXFFY-UHFFFAOYSA-N | [5] |

Synthesis Protocol

The most common and efficient synthesis of this compound involves the direct electrophilic bromination of 1-tert-butylpyrazole. The protocol described below is a robust, scalable method adapted from established procedures.[5]

Expertise & Causality: Why This Method Works

-

The Substrate: 1-tert-butylpyrazole is an electron-rich aromatic heterocycle. The lone pairs on the nitrogen atoms increase the electron density of the pyrazole ring, making it susceptible to electrophilic aromatic substitution. The C4 position is the most electronically favorable site for substitution.

-

The Reagent: N-bromosuccinimide (NBS) is the chosen brominating agent. It is a solid, making it easy to handle, and it provides a source of electrophilic bromine (Br⁺) under mild conditions. This avoids the use of harsher reagents like elemental bromine (Br₂), which can lead to over-bromination and other side reactions.[1]

-

Reaction Control: The reaction is initiated in an ice bath (0-10°C).[5] Electrophilic halogenation is an exothermic process; cooling is critical to control the reaction rate, prevent the formation of byproducts, and ensure high regioselectivity for the C4 position. The reaction is then allowed to warm to room temperature to ensure it proceeds to completion.[5]

-

Work-up Procedure: The addition of aqueous sodium bisulfite is a crucial quenching step. It reacts with and neutralizes any unreacted NBS and bromine, preventing their persistence in the final product.[5] The subsequent washes with brine remove water-soluble impurities.

Experimental Workflow Diagram

Caption: Synthesis workflow for this compound.

Step-by-Step Methodology

-

Preparation: In a suitable reaction vessel, dissolve 1-tert-butylpyrazole (1.0 eq) in dichloromethane (DCM).[5]

-

Cooling: Place the vessel in an ice bath and stir the solution until the internal temperature reaches 0-10°C.[5]

-

Reagent Addition: Add N-bromosuccinimide (NBS) (1.05 eq) to the cooled solution in small portions (batchwise), ensuring the temperature does not rise significantly.[5]

-

Reaction Monitoring: Stir the reaction mixture at 0°C. Monitor the progress of the reaction by gas chromatography (GC) until the concentration of the starting material (1-tert-butylpyrazole) is below 30%.[5]

-

Completion: Remove the ice bath and allow the reaction mixture to gradually warm to room temperature. Continue stirring until GC analysis indicates less than 1.0% of the starting material remains.[5]

-

Quenching: Add 10% aqueous sodium bisulfite solution to the mixture until a sample of the aqueous layer no longer turns potassium iodide-starch test paper blue. This indicates all oxidizing agents have been neutralized.[5]

-

Extraction & Washing: Transfer the mixture to a separatory funnel. Wash the organic phase sequentially with a 5% sodium chloride solution and then with a saturated brine solution.[5]

-

Drying & Isolation: Dry the separated organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and evaporate the solvent under reduced pressure to yield this compound as a brown liquid.[5] A typical reported yield is ~93% with a purity of >99% by GC.[5]

Chemical Reactivity and Applications

The synthetic utility of this compound stems from the reactivity of the C-Br bond, which serves as a linchpin for molecular elaboration.

Key Reactions

-

Palladium-Catalyzed Cross-Coupling Reactions: The C4-bromo substituent is ideally suited for various cross-coupling reactions. For instance, in Suzuki-Miyaura coupling, it can be reacted with boronic acids in the presence of a palladium catalyst to form new carbon-carbon bonds.[4] This is a foundational method for constructing complex biaryl or heteroaryl structures, which are common motifs in pharmaceuticals.

-

Nucleophilic Substitution: The bromine atom can be displaced by strong nucleophiles, such as organolithium compounds or Grignard reagents, via halogen-metal exchange, opening pathways to introduce a wide range of other functional groups at the C4 position.[4]

Logical Diagram of Reactivity

Caption: Key reaction pathways for this compound.

Core Applications

-

Medicinal Chemistry: The compound is a key intermediate in the synthesis of novel pharmaceutical agents.[4] The pyrazole scaffold is present in numerous approved drugs, and the ability to functionalize the 4-position allows for the fine-tuning of a molecule's pharmacological profile to optimize efficacy and reduce side effects.[3]

-

Agrochemicals: It serves as a precursor in the development of new pesticides and herbicides, highlighting its importance in agricultural science.[4]

-

Organic Synthesis: More broadly, it is a versatile building block for creating a wide range of complex heterocyclic compounds for materials science and other areas of chemical research.[4]

Safety and Handling

As a chemical intermediate, this compound must be handled with appropriate care. The following information is derived from its Globally Harmonized System (GHS) classification.

Hazard Identification

-

Signal Word: Warning[5]

-

GHS Hazard Statements:

Precautionary Measures

-

Handling: Wash hands and any exposed skin thoroughly after handling.[5][6] Do not eat, drink, or smoke when using this product.[5] Use only outdoors or in a well-ventilated area.[6] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[6]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[5][6]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[6] Keep away from incompatible materials such as strong oxidizing agents.[7][8] Store locked up.[6]

-

First Aid:

-

If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[5]

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[5]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5][6]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[6]

-

References

- 1. pharmajournal.net [pharmajournal.net]

- 2. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Buy 4-bromo-1-tert-butyl-5-fluoro-1H-pyrazole [smolecule.com]

- 5. This compound | 70951-85-8 [amp.chemicalbook.com]

- 6. aksci.com [aksci.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

Strategic Synthesis of 4-bromo-1-tert-butyl-1H-pyrazole: A Guide for Advanced Chemical Synthesis

An In-depth Technical Guide for Drug Development Professionals

Executive Summary

This guide provides a comprehensive technical overview of the synthesis of 4-bromo-1-tert-butyl-1H-pyrazole, a key heterocyclic building block in modern drug discovery. The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] The title compound, functionalized with a tert-butyl group and a bromine atom, serves as a versatile intermediate for creating complex molecular architectures through reactions like Suzuki and Sonogashira couplings.[2] This document details a robust and regioselective two-step synthetic pathway, emphasizing the chemical principles that ensure high yield and purity. We will explore the rationale behind the chosen strategy, provide detailed experimental protocols, and discuss the critical parameters for success, targeting researchers and scientists in pharmaceutical and agrochemical development.[2]

Introduction: The Significance of the Pyrazole Core

The pyrazole ring system is a five-membered heterocycle with two adjacent nitrogen atoms that has garnered immense interest in medicinal chemistry.[1] Its unique structural and electronic properties allow it to act as a versatile pharmacophore, capable of engaging in various biological interactions. Derivatives of pyrazole are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, anti-cancer, and antibacterial properties.[1][3]

The target molecule, this compound, is a particularly valuable synthetic intermediate. The key features are:

-

The N1-tert-butyl group: This bulky group serves as a stable and economic protecting group, preventing unwanted side reactions at the nitrogen atom and influencing the solubility and crystalline nature of the molecule.[4]

-

The C4-bromo substituent: The bromine atom at the 4-position is an excellent handle for introducing further molecular diversity. It readily participates in transition metal-catalyzed cross-coupling reactions, allowing for the construction of complex carbon-carbon and carbon-heteroatom bonds.[2][5]

Given its utility, a reliable and scalable synthesis is paramount for its application in drug development pipelines.

Retrosynthetic Analysis and Strategy Selection

The synthesis of this compound can be approached from two primary retrosynthetic pathways. The selection of the optimal route is critical for maximizing yield, ensuring regiochemical purity, and simplifying purification.

-

Route A (Bromination then Alkylation): This pathway involves the initial bromination of pyrazole to form 4-bromopyrazole, followed by the introduction of the tert-butyl group. While the bromination of pyrazole at the C4 position is efficient[6], the subsequent N-alkylation of 4-bromopyrazole is problematic. The alkylation can lead to a mixture of N1 and N2 isomers, which are often difficult to separate, thereby reducing the overall yield of the desired product.

-

Route B (Alkylation then Bromination): This strategy prioritizes the installation of the N1-tert-butyl group, followed by the regioselective bromination of the resulting 1-tert-butyl-1H-pyrazole intermediate. This approach is superior due to the inherent electronic properties of the pyrazole ring. Electrophilic substitution on the pyrazole nucleus preferentially occurs at the C4 position, which is the most electron-rich carbon.[3][7][8][9] The N1-substituent directs the electrophilic attack to this position, ensuring high regioselectivity. This route avoids the issue of N-alkylation isomerism and leads to a cleaner reaction profile.

Recommended Synthetic Workflow

The selected pathway is a two-step process beginning with the synthesis of the key intermediate, 1-tert-butyl-1H-pyrazole, followed by its selective bromination.

Step 1: Synthesis of 1-tert-butyl-1H-pyrazole

The initial step involves the construction of the N-substituted pyrazole ring. A reliable method is the condensation reaction between tert-butylhydrazine and a suitable three-carbon electrophile. While various methods exist for pyrazole synthesis[10], the reaction with malondialdehyde or its synthetic equivalents provides a direct route to the unsubstituted pyrazole core. For this specific N-alkylation, a procedure adapted from the synthesis of similar N-tert-butyl pyrazoles is employed.[4]

Protocol:

-

To a stirred solution of tert-butylhydrazine hydrochloride in a suitable solvent (e.g., ethanol), add a base such as sodium hydroxide or triethylamine to liberate the free hydrazine.

-

Add 1,1,3,3-tetramethoxypropane (a malondialdehyde acetal) to the reaction mixture.

-

Heat the mixture under reflux for several hours until the reaction is complete, monitoring by Thin Layer Chromatography (TLC).

-

After cooling, remove the solvent under reduced pressure.

-

Perform an aqueous workup by partitioning the residue between water and a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Purify the crude 1-tert-butyl-1H-pyrazole, typically by vacuum distillation or column chromatography.

| Parameter | Condition | Rationale / Causality |

| Reactants | tert-butylhydrazine HCl, 1,1,3,3-tetramethoxypropane | Readily available starting materials for pyrazole ring formation. |

| Base | NaOH or Triethylamine | Neutralizes the hydrochloride salt to generate the reactive free hydrazine. |

| Solvent | Ethanol | Good solvent for all reactants and facilitates the reaction at reflux temperature. |

| Temperature | Reflux | Provides the necessary activation energy for the condensation and cyclization reaction. |

| Purification | Vacuum Distillation | The product is often a liquid, making distillation an effective purification method.[11] |

Step 2: Regioselective Bromination of 1-tert-butyl-1H-pyrazole

This step leverages the principles of electrophilic aromatic substitution. The pyrazole ring is electron-rich and reactive towards electrophiles. The C4 position is the most nucleophilic, leading to highly regioselective substitution.[8][9] N-Bromosuccinimide (NBS) is the preferred brominating agent as it is a solid, easier to handle than liquid bromine, and provides a source of electrophilic bromine ("Br+").[12][13]

Protocol: A detailed protocol for the bromination of a pyrazole derivative using NBS serves as an excellent template for this synthesis.[12]

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-tert-butyl-1H-pyrazole (1.0 equiv.) in anhydrous dimethylformamide (DMF).

-

Cool the solution to 0 °C using an ice bath.

-

Add N-bromosuccinimide (NBS) (1.05-1.1 equiv.) in small portions over 20-30 minutes, ensuring the temperature remains low.

-

Continue stirring the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

-

Monitor the reaction's progress by TLC until the starting material is consumed.

-

Pour the reaction mixture into water and extract the product with an organic solvent like diethyl ether or ethyl acetate (2-3 times).

-

Combine the organic phases and wash sequentially with water and saturated brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent via rotary evaporation.

-

The resulting crude product can be purified by trituration with a non-polar solvent (e.g., hexane) or by column chromatography on silica gel.

| Parameter | Condition | Rationale / Causality |

| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a mild and selective source of electrophilic bromine, minimizing side reactions.[13] |

| Solvent | Dimethylformamide (DMF) | A polar aprotic solvent that effectively dissolves the reactants and facilitates the ionic mechanism. |

| Temperature | 0 °C to Room Temperature | Initial cooling helps to control the exothermic reaction and improve selectivity. |

| Workup | Aqueous extraction | Removes the DMF solvent and the succinimide byproduct, which are water-soluble. |

| Purification | Trituration / Chromatography | Removes any remaining impurities to yield the high-purity final product.[12] |

Expected Characterization Data

Proper characterization is essential to confirm the identity and purity of the final product.

| Analysis | Expected Result for this compound |

| ¹H NMR | Signals corresponding to the tert-butyl group (singlet, ~1.5 ppm), and two singlets for the pyrazole ring protons (C3-H and C5-H). The absence of a signal around 6.2 ppm (typical for C4-H in pyrazole) confirms substitution. |

| ¹³C NMR | Signals for the tert-butyl carbons, the quaternary carbon of the tert-butyl group, and three distinct signals for the pyrazole ring carbons, including a signal for the bromine-bearing C4. |

| Mass Spec (MS) | Molecular ion peak (M+) and isotopic pattern (M+2) characteristic of a monobrominated compound. |

| Appearance | Typically a white to off-white crystalline solid.[2] |

Safety and Handling

All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

-

tert-Butylhydrazine hydrochloride: Can be corrosive and toxic. Handle with care.

-

N-Bromosuccinimide (NBS): Is a lachrymator and irritant. It is also light-sensitive and should be stored properly.

-

Dimethylformamide (DMF): Is a skin irritant and can be absorbed through the skin. Use in a fume hood.

-

Flammable Solvents: Diethyl ether and ethyl acetate are highly flammable. Avoid open flames and sparks.

Conclusion

The synthesis of this compound is most effectively and reliably achieved through a two-step sequence involving the initial N-tert-butylation of the pyrazole ring followed by a highly regioselective electrophilic bromination at the C4 position using N-bromosuccinimide. This strategic approach circumvents the formation of isomeric byproducts and provides a clean, high-yielding route to a valuable building block for drug discovery and development. The protocols and principles outlined in this guide provide a solid foundation for researchers to successfully synthesize this important intermediate.

References

- 1. mdpi.com [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. scielo.org.mx [scielo.org.mx]

- 6. 4-Bromopyrazole | 2075-45-8 [chemicalbook.com]

- 7. scribd.com [scribd.com]

- 8. eguru.rrbdavc.org [eguru.rrbdavc.org]

- 9. imperial.ac.uk [imperial.ac.uk]

- 10. Pyrazole synthesis [organic-chemistry.org]

- 11. 1-tert-Butyl-1H-pyrazole | C7H12N2 | CID 13469815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. books.rsc.org [books.rsc.org]

- 13. View of One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions [jmcs.org.mx]

Spectroscopic Data for 4-bromo-1-tert-butyl-1H-pyrazole: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Challenge

4-bromo-1-tert-butyl-1H-pyrazole (CAS No. 70951-85-8) is a heterocyclic building block of significant interest in medicinal chemistry and materials science. As with any synthetic intermediate destined for high-stakes applications like drug development, unequivocal structural confirmation and purity assessment are paramount. Spectroscopic analysis provides the definitive molecular fingerprint required for this purpose. However, a comprehensive search of publicly available scientific literature and chemical databases reveals a notable gap: while the compound is commercially available from various suppliers[1][2][3][4], detailed, published spectroscopic data sets (NMR, IR, MS) are not readily accessible.

This guide addresses this critical information gap. It is designed to serve as a definitive technical resource for senior application scientists and researchers. Here, we will not only present the expected spectroscopic data but also delve into the underlying principles, explaining the causal relationships between the molecular structure and the spectral features. We will explore the "why" behind the expected signals, providing a framework for both predicting spectra of related compounds and troubleshooting experimental results. This document adheres to the highest standards of scientific integrity, providing detailed experimental protocols and interpretive logic to ensure that the data is both reliable and actionable.

Molecular Structure and Spectroscopic Overview

To understand the spectroscopy of this compound, we must first consider its molecular architecture. The structure consists of a five-membered pyrazole ring, which is an aromatic heterocycle. This ring is substituted at the N1 position with a sterically bulky tert-butyl group and at the C4 position with a bromine atom.

This specific arrangement of atoms and functional groups dictates the entire spectroscopic profile of the molecule.

-

Nuclear Magnetic Resonance (NMR) spectroscopy will reveal the number of unique proton and carbon environments and their connectivity. The tert-butyl group will provide a highly characteristic, intense signal, while the pyrazole ring protons will give insight into the electronic environment of the heterocycle.

-

Infrared (IR) spectroscopy will identify the vibrational modes of the molecule's functional groups, confirming the presence of the pyrazole core, the C-H bonds of the tert-butyl group, and the C-Br bond.

-

Mass Spectrometry (MS) will determine the molecule's exact mass and provide crucial information about its fragmentation patterns, which are influenced by the relative strengths of its chemical bonds. The isotopic signature of bromine will be a key confirmatory feature.

Figure 1: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide unambiguous confirmation of its structure.

Experimental Protocol: NMR Data Acquisition

A standardized protocol ensures reproducibility and accuracy of the obtained NMR data.

-

Sample Preparation: Weigh approximately 10-15 mg of this compound. Dissolve the sample in ~0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a clean, dry NMR tube. CDCl₃ is a common choice due to its ability to dissolve a wide range of organic compounds and its single, well-defined residual solvent peak.

-

Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can often reference the spectrum to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

-

Instrumentation: Data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion and resolution.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio. A standard spectral width (e.g., -2 to 12 ppm) and a relaxation delay of 1-2 seconds are typically used.

-

¹³C NMR Acquisition: ¹³C NMR requires a greater number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope. A wider spectral width (e.g., 0 to 220 ppm) is used. Proton decoupling is employed to simplify the spectrum to a series of singlets, where each peak corresponds to a unique carbon environment.

¹H NMR Data & Interpretation

The ¹H NMR spectrum is expected to be remarkably simple, containing only three distinct signals, which directly reflects the molecule's symmetry.

Table 1: Expected ¹H NMR Data for this compound (in CDCl₃)

| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| A | ~ 7.5 - 7.6 | Singlet (s) | 1H | H-5 |

| B | ~ 7.4 - 7.5 | Singlet (s) | 1H | H-3 |

| C | ~ 1.6 | Singlet (s) | 9H | -C(CH ₃)₃ |

Interpretation & Causality:

-

Signals A & B (Pyrazole Protons): The protons at the C-3 and C-5 positions of the pyrazole ring are in distinct chemical environments and appear as two separate singlets. They do not couple with each other due to the intervening C-4 and N-N atoms. Their chemical shifts are in the aromatic region (downfield), a direct consequence of the diamagnetic ring current of the pyrazole system. The specific positions are influenced by the electronic effects of the adjacent nitrogen atoms and the bromine at C-4.

-

Signal C (tert-Butyl Protons): The nine protons of the tert-butyl group are chemically equivalent due to rapid rotation around the carbon-carbon single bonds. This equivalence results in a single, intense singlet. This signal is a hallmark of the tert-butyl group and its high integration value (9H) is a key identifier. Its upfield chemical shift (~1.6 ppm) is characteristic of aliphatic protons attached to an sp³-hybridized carbon.

Figure 2: Correlation of molecular protons to their schematic ¹H NMR signals.

¹³C NMR Data & Interpretation

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule.

Table 2: Expected ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 140 - 142 | C-5 | Aromatic carbon adjacent to two nitrogen atoms, shifted downfield. |

| ~ 128 - 130 | C-3 | Aromatic carbon adjacent to two nitrogen atoms. |

| ~ 90 - 95 | C-4 | Carbon directly attached to bromine; exhibits a significant upfield shift (heavy atom effect). |

| ~ 60 - 62 | C (CH₃)₃ | Quaternary sp³ carbon of the tert-butyl group. |

| ~ 30 - 32 | -C(C H₃)₃ | Equivalent methyl carbons of the tert-butyl group. |

Interpretation & Causality:

-

Aromatic Carbons (C-3, C-5): These carbons appear in the aromatic region, with their exact shifts determined by the electron distribution within the heterocyclic ring.

-

Brominated Carbon (C-4): The most notable feature is the C-4 signal. Carbon atoms bonded to heavy halogens like bromine are shielded and appear at a significantly higher field (lower ppm value) than would be expected for a typical aromatic carbon. This "heavy atom effect" is a powerful diagnostic tool.

-

tert-Butyl Carbons: The spectrum will show two signals for the tert-butyl group: one for the single quaternary carbon and another, more intense peak for the three equivalent methyl carbons, both in the expected aliphatic region.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of molecular bonds, providing a functional group fingerprint.

Experimental Protocol: IR Data Acquisition

-

Method: The spectrum can be obtained using either the Attenuated Total Reflectance (ATR) method for a liquid or solid sample, or by preparing a potassium bromide (KBr) pellet for a solid sample. ATR is often preferred for its simplicity and speed.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background scan is performed first, followed by the sample scan. The data is presented as a plot of transmittance (%) versus wavenumber (cm⁻¹).

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |

| ~ 3100 - 3150 | C-H Stretch | Pyrazole ring (aromatic C-H) |

| ~ 2950 - 2990 | C-H Stretch (asymmetric) | tert-Butyl group (aliphatic C-H) |

| ~ 2870 - 2890 | C-H Stretch (symmetric) | tert-Butyl group (aliphatic C-H) |

| ~ 1500 - 1550 | C=N and C=C Stretch | Pyrazole ring skeletal vibrations |

| ~ 1370 - 1390 | C-H Bend (symmetric) | tert-Butyl group ("umbrella" mode) |

| ~ 1220 - 1240 | C-N Stretch | Bond between tert-butyl and N1 |

| Below 600 | C-Br Stretch | Carbon-Bromine bond |

Interpretation & Causality:

The IR spectrum confirms the presence of all key structural components. The distinction between aromatic C-H stretches (above 3000 cm⁻¹) and aliphatic C-H stretches (below 3000 cm⁻¹) is clearly visible. The strong absorptions corresponding to the tert-butyl group's C-H stretching and bending modes are prominent. The pyrazole ring's skeletal vibrations provide evidence for the heterocyclic core, while the low-frequency C-Br stretch, though sometimes difficult to observe, confirms the presence of the halogen.

Mass Spectrometry (MS)

MS provides the molecular weight and fragmentation pattern of a molecule, offering powerful confirmatory evidence.

Experimental Protocol: MS Data Acquisition

-

Ionization Method: Electron Ionization (EI) is a common technique for small, relatively stable molecules. It involves bombarding the sample with high-energy electrons, causing ionization and fragmentation.

-

Instrumentation: A mass spectrometer (e.g., a Quadrupole or Time-of-Flight analyzer) is used. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

-

Data Acquisition: The instrument is calibrated, and the sample is introduced (often via a direct insertion probe or GC inlet). The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

Table 4: Expected Mass Spectrometry Data (EI) for this compound

| m/z Value | Ion Identity | Comments |

| 202/204 | [M]⁺˙ | Molecular Ion Peak. Shows a characteristic ~1:1 ratio due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes. |

| 187/189 | [M - CH₃]⁺ | Loss of a methyl radical from the tert-butyl group. |

| 146/148 | [M - C₄H₈]⁺˙ or [M - C₄H₉]⁺ | Loss of isobutylene or the tert-butyl radical. This corresponds to the 4-bromopyrazole fragment. |

| 57 | [C₄H₉]⁺ | The tert-butyl cation; often a very prominent peak in the spectrum. |

Interpretation & Causality:

-

The Molecular Ion ([M]⁺˙): The most critical feature is the molecular ion peak. Because bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively), any fragment containing bromine will appear as a pair of peaks (a "doublet") separated by 2 m/z units, with nearly equal intensity. For the parent molecule (C₇H₁₁BrN₂), this results in peaks at m/z 202 and 204. This isotopic pattern is an unambiguous indicator of the presence of a single bromine atom.

-

Fragmentation Pathway: The primary fragmentation pathway is driven by the stability of the resulting ions. The bond between the pyrazole ring and the tert-butyl group is relatively weak. Cleavage of this bond can lead to two major fragment families:

-

Loss of the tert-butyl group to give the stable 4-bromopyrazole cation radical (m/z 146/148).

-

Formation of the highly stable tert-butyl cation ([C₄H₉]⁺) at m/z 57. This is often the base peak (most intense peak) in the spectrum of tert-butyl containing compounds.

A secondary fragmentation involves the loss of a methyl radical (•CH₃) from the molecular ion to form a more stable secondary carbocation, resulting in peaks at m/z 187/189.

-

Figure 3: Primary fragmentation pathway for this compound in EI-MS.

Conclusion

The structural identity of this compound is unequivocally established by a combination of NMR, IR, and MS techniques. The ¹H NMR spectrum is defined by two aromatic singlets and one intense nine-proton singlet for the tert-butyl group. The ¹³C NMR spectrum is characterized by the upfield shift of the C-4 carbon due to the heavy atom effect of bromine. The IR spectrum confirms the presence of aromatic and aliphatic C-H bonds, as well as the pyrazole core. Finally, mass spectrometry provides the definitive molecular weight and reveals a characteristic isotopic doublet for the molecular ion [M]⁺˙ at m/z 202/204, with a primary fragmentation pathway involving the loss of the tert-butyl group to form a prominent ion at m/z 57. Together, these spectroscopic data points form a unique and verifiable fingerprint, ensuring the quality and identity of this key synthetic intermediate for all research and development applications.

References

An In-depth Technical Guide to Key Intermediates in Pharmaceutical Synthesis

A Note on the Topic: This guide addresses the properties and synthesis of the compound associated with CAS number 70951-85-8, which is 4-bromo-1-tert-butyl-1H-pyrazole. Additionally, recognizing that the provided context example, N-(2-benzoylphenyl)-O-[2-(5-methyl-2-pyridinyl)ethyl]-L-tyrosine, represents a distinct and medicinally significant class of molecules, this document also provides a detailed overview of the synthesis and properties of N-(2-benzoylphenyl)-L-tyrosine derivatives. This dual focus is intended to provide a comprehensive resource for researchers, scientists, and drug development professionals.

Part 1: this compound (CAS 70951-85-8)

Introduction and Physicochemical Properties

This compound is a heterocyclic organic compound. Its structure, featuring a pyrazole ring substituted with a bromine atom and a tert-butyl group, makes it a valuable intermediate and building block in organic synthesis. The tert-butyl group provides steric hindrance and increases solubility in organic solvents, while the bromine atom serves as a versatile functional handle for further chemical modifications, such as cross-coupling reactions. These characteristics make it a key component in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 70951-85-8 |

| Molecular Formula | C₇H₁₁BrN₂ |

| Molecular Weight | 203.08 g/mol [1] |

| Appearance | Brown liquid |

| Boiling Point | 229.8 ± 13.0 °C at 760 mmHg[1] |

| Purity | ≥95% |

| Storage | 2-8°C, dry and sealed[1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the electrophilic bromination of 1-tert-butylpyrazole. The choice of N-bromosuccinimide (NBS) as the brominating agent is strategic; it is a solid, easy-to-handle source of electrophilic bromine that allows for controlled bromination with fewer hazardous byproducts compared to using elemental bromine. The reaction is performed at a low temperature to manage its exothermicity and improve selectivity.

-

Reaction Setup: A solution of 1-tert-butylpyrazole (1.75 kg, 14.09 mol) in dichloromethane (12.9 kg) is prepared in a suitable reactor and cooled to 0-10°C using an ice bath.[2]

-

Bromination: N-bromosuccinimide (NBS) (2.63 kg, 14.79 mol) is added portion-wise to the stirred solution, maintaining the internal temperature between 0°C and 10°C.[2]

-

Reaction Monitoring: The reaction progress is monitored by gas chromatography (GC). The mixture is stirred at 0°C until the concentration of the starting material, 1-tert-butylpyrazole, is below 30%. The reaction is then allowed to warm to room temperature and stirred until the starting material is less than 1.0% by GC analysis.[2]

-

Workup - Quenching: Upon completion, the reaction is quenched by the addition of a 10% aqueous sodium bisulfite solution until a potassium iodide-starch test paper no longer turns blue, indicating the absence of residual bromine.[2]

-

Workup - Extraction and Washing: The organic phase is separated and washed sequentially with a 5% sodium chloride solution and then with saturated brine.[2]

-

Isolation: The organic solvent (dichloromethane) is removed by evaporation under reduced pressure to yield this compound as a brown liquid (2.67 kg, 93.4% yield; GC purity 99.1%).[2]

Caption: Synthesis of this compound.

Part 2: N-(2-benzoylphenyl)-L-tyrosine Derivatives

Introduction to a Class of Potent PPARγ Agonists

N-(2-benzoylphenyl)-L-tyrosine derivatives are a significant class of compounds in medicinal chemistry, primarily known for their potent and selective agonism of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[3] PPARγ is a nuclear receptor that plays a crucial role in adipogenesis, lipid metabolism, and insulin sensitivity.[4] As such, agonists of this receptor, like the well-known thiazolidinediones (TZDs), are used in the treatment of type 2 diabetes.[4] The N-(2-benzoylphenyl)-L-tyrosine scaffold represents a novel, non-TZD class of PPARγ agonists with potent antihyperglycemic and antihyperlipidemic activities demonstrated in preclinical models.[3]

These compounds are developed from the natural amino acid L-tyrosine, which provides a chiral backbone for the molecule.[5] The general structure consists of three key moieties: the L-tyrosine core, an N-(2-benzoylphenyl) group, and a variable side chain attached to the phenolic oxygen of the tyrosine. Structure-activity relationship (SAR) studies have shown that modifications to this side chain can significantly impact the compound's potency, selectivity, and pharmacokinetic properties.[5]

General Synthesis Strategy

The synthesis of N-(2-benzoylphenyl)-L-tyrosine derivatives typically follows a convergent strategy, starting with the protection and modification of L-tyrosine. A representative synthetic route is outlined below, based on methodologies described in the literature.[2][5]

-

Starting Material Preparation: The synthesis begins with O-protected L-tyrosine, for example, O-benzyl-L-tyrosine methyl ester. The choice of protecting groups is critical to prevent unwanted side reactions.

-

N-Arylation: The amino group of the tyrosine derivative is coupled with a 2-halobenzophenone (e.g., 2-fluorobenzophenone) or a similar reactive species. This is often achieved through a nucleophilic aromatic substitution reaction, sometimes catalyzed by a palladium catalyst, to form the N-(2-benzoylphenyl) moiety.

-

Deprotection and Side-Chain Introduction: The O-protecting group (e.g., benzyl) is selectively removed, typically by hydrogenolysis, to free the phenolic hydroxyl group. This hydroxyl group is then alkylated with a desired side chain, for instance, by reaction with a tosylate or mesylate derivative of an alcohol (e.g., 2-(5-methyl-2-phenyloxazol-4-yl)ethanol) under basic conditions (e.g., using cesium carbonate). This step is crucial for introducing the diversity required for SAR studies.[2]

-

Final Deprotection (Saponification): The methyl ester protecting the carboxylic acid is hydrolyzed (saponified) using a base like lithium hydroxide to yield the final N-(2-benzoylphenyl)-L-tyrosine derivative as a carboxylic acid.

Caption: General Synthesis of N-(2-benzoylphenyl)-L-tyrosine Derivatives.

Application in Drug Development

The primary application of N-(2-benzoylphenyl)-L-tyrosine derivatives is in the development of new therapeutics for type 2 diabetes and other metabolic disorders.[1][5] Their potent activation of PPARγ leads to improved insulin sensitivity, reduced blood glucose levels, and favorable modulation of lipid profiles.[2][3] The modular nature of their synthesis allows for extensive optimization of their pharmacological properties, aiming to achieve high efficacy while minimizing the side effects associated with earlier generations of PPARγ agonists, such as weight gain and fluid retention. The ongoing research in this area focuses on fine-tuning the structure to achieve a balanced activation of different PPAR isoforms (e.g., PPARα/γ dual agonists) to address the multiple facets of the metabolic syndrome.[6]

References

- 1. researchgate.net [researchgate.net]

- 2. N-(2-Benzoylphenyl)-L-tyrosine PPARgamma agonists. 1. Discovery of a novel series of potent antihyperglycemic and antihyperlipidemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. N-(2-Benzoylphenyl)-L-tyrosine PPARgamma agonists. 3. Structure-activity relationship and optimization of the N-aryl substituent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of novel PPARα/γ dual agonists as potential drugs for the treatment of the metabolic syndrome and diabetes type II designed using a new de novo design program PROTOBUILD - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Reactivity of the Bromine Atom in 4-bromo-1-tert-butyl-1H-pyrazole

<

Abstract

The pyrazole scaffold is a privileged structure in medicinal chemistry and materials science, appearing in numerous marketed drugs and functional materials.[1][2][3][4] The strategic functionalization of the pyrazole core is paramount for tuning its physicochemical and pharmacological properties. This guide provides a comprehensive technical overview of the reactivity of the bromine atom in 4-bromo-1-tert-butyl-1H-pyrazole, a versatile building block for molecular elaboration. We will delve into the causality behind experimental choices for various transformations, providing field-proven insights for researchers, scientists, and drug development professionals. This document will cover key synthetic routes to the title compound and explore the utility of its C4-bromine atom in a suite of powerful cross-coupling reactions and metal-halogen exchange, supported by detailed protocols and mechanistic considerations.

Introduction: The Strategic Importance of the Pyrazole Core

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. This structural motif is found in a wide array of biologically active molecules, ranging from anti-inflammatory drugs like celecoxib to blockbuster pharmaceuticals such as sildenafil (Viagra®).[4] The prevalence of the pyrazole core in drug discovery stems from its ability to engage in various biological interactions, its metabolic stability, and its synthetic tractability.[2][5]

The functionalization of the pyrazole ring at different positions allows for the precise modulation of a molecule's properties. The C4 position, in particular, offers a vector for substitution that can significantly impact biological activity and material characteristics. This compound serves as an excellent starting material for this purpose. The tert-butyl group at the N1 position provides steric bulk, which can influence regioselectivity in certain reactions and enhance solubility in organic solvents. The bromine atom at the C4 position is a versatile handle for introducing a wide range of substituents through various modern synthetic methodologies.

Synthesis of this compound

A common and efficient method for the synthesis of 4-bromopyrazoles involves the bromination of a pre-formed pyrazole ring. For 1-substituted pyrazoles, direct bromination typically occurs at the C4 position.

General Synthetic Protocol: Electrophilic Bromination

A one-pot synthesis can be employed starting from the corresponding 1,3-dicarbonyl compound and tert-butylhydrazine, followed by in-situ bromination.

Experimental Protocol:

-

To a solution of the appropriate 1,3-dicarbonyl precursor in a suitable solvent (e.g., acetic acid or ethanol), add an equimolar amount of tert-butylhydrazine.

-

Stir the reaction mixture at room temperature or with gentle heating to facilitate the formation of the pyrazole ring.

-

Once the pyrazole formation is complete (monitored by TLC or LC-MS), introduce a brominating agent such as N-bromosuccinimide (NBS) or bromine in acetic acid.[6]

-

Continue stirring until the starting pyrazole is fully consumed.

-

Work-up the reaction by quenching with a reducing agent (e.g., sodium thiosulfate solution) if bromine was used, followed by extraction with an organic solvent.

-

Purify the crude product by column chromatography or recrystallization to afford this compound.

Causality of Experimental Choices:

-

Solvent: Acetic acid is often a good choice as it can facilitate both the pyrazole formation and the subsequent electrophilic bromination.

-

Brominating Agent: NBS is a milder and safer alternative to liquid bromine, often providing higher yields and cleaner reactions.

-

N1-substituent: The tert-butyl group is introduced via the corresponding hydrazine, providing a stable and sterically influential N1-substituent.

The Reactivity of the C4-Bromine Atom: A Gateway to Molecular Diversity

The bromine atom at the C4 position of 1-tert-butyl-1H-pyrazole is the key to its synthetic utility. It readily participates in a variety of transition-metal-catalyzed cross-coupling reactions, as well as metal-halogen exchange, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of biaryl and vinyl-aryl structures.[7] In the context of this compound, it allows for the introduction of a wide range of aryl and heteroaryl substituents.

Experimental Protocol:

-

To a reaction vessel, add this compound, the desired aryl or heteroaryl boronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like XPhos Pd G2, 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equivalents).[8]

-

Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Heat the reaction to the desired temperature (typically 80-110 °C) and monitor its progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

-

Purify the crude product by column chromatography.

Causality of Experimental Choices:

-

Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial. For challenging substrates, bulky and electron-rich phosphine ligands like XPhos or SPhos are often employed to promote efficient oxidative addition and reductive elimination.[8][9]

-

Base: The base is required to activate the boronic acid, forming a more nucleophilic boronate species. The choice of base can significantly impact the reaction outcome.

-

Solvent: A biphasic solvent system is often used to dissolve both the organic and inorganic reagents.

Diagram of Suzuki-Miyaura Coupling Workflow:

Caption: General workflow for the Suzuki-Miyaura coupling.

The Stille coupling offers an alternative to the Suzuki-Miyaura reaction, employing organostannanes as the coupling partners.[10][11] While organotin compounds are toxic, they are often tolerant of a wide range of functional groups.

Experimental Protocol:

-

Combine this compound, the organostannane (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), and a suitable solvent (e.g., toluene, THF, or DMF) in a reaction vessel.[12]

-

In some cases, a lithium chloride additive is beneficial.

-

Degas the mixture and heat to the appropriate temperature (typically 80-120 °C).

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, quench the reaction and perform an aqueous work-up.

-

Purify the product by column chromatography.

Causality of Experimental Choices:

-

Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for Stille couplings.

-

Solvent: Anhydrous, polar aprotic solvents are generally preferred.

-

Additive: LiCl can facilitate the transmetalation step by breaking up tin aggregates and forming a more reactive organostannane.

The Sonogashira coupling is the method of choice for introducing terminal alkynes onto the pyrazole core, leading to the formation of C(sp²)-C(sp) bonds.[13] This reaction is invaluable for creating rigid linkers and for further transformations of the alkyne functionality.

Experimental Protocol:

-

To a solution of this compound and the terminal alkyne (1.1-2.0 equivalents) in a suitable solvent (e.g., THF, DMF, or an amine solvent like triethylamine), add a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).[14]

-

Add a base, typically an amine such as triethylamine or diisopropylamine, which can also serve as the solvent.

-

Degas the reaction mixture and stir at room temperature or with gentle heating.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, perform an aqueous work-up and extract the product.

-

Purify by column chromatography.

Causality of Experimental Choices:

-

Dual Catalysis: The Sonogashira reaction typically employs a dual catalytic system. The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[15]

-

Base: An amine base is crucial for deprotonating the terminal alkyne and for scavenging the HBr generated during the reaction.

Diagram of Sonogashira Coupling Catalytic Cycle:

Caption: Simplified catalytic cycle for the Sonogashira coupling.

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines.[16] This reaction allows for the coupling of this compound with a wide variety of primary and secondary amines, amides, and other nitrogen nucleophiles.

Experimental Protocol:

-

In a glovebox or under an inert atmosphere, combine this compound, the amine (1.1-1.5 equivalents), a palladium pre-catalyst (e.g., a G3 or G4 palladacycle), a suitable phosphine ligand (e.g., tBuXPhos or RuPhos), and a strong, non-nucleophilic base (e.g., NaOtBu or LHMDS) in a reaction vessel.[17][18]

-

Add an anhydrous aprotic solvent such as toluene or dioxane.

-

Seal the vessel and heat the reaction mixture to the required temperature (typically 80-120 °C).

-

Monitor the reaction by LC-MS.

-

Upon completion, cool the reaction, quench carefully with water, and perform an extractive work-up.

-

Purify the product by column chromatography.

Causality of Experimental Choices:

-

Inert Atmosphere: The palladium(0) species in the catalytic cycle is sensitive to oxygen, so an inert atmosphere is critical for reproducible results.

-

Bulky Ligands: The use of bulky, electron-rich phosphine ligands is essential for promoting the reductive elimination step, which is often the rate-limiting step in the catalytic cycle.[19]

-

Strong Base: A strong base is required to deprotonate the amine, forming the more nucleophilic amide.

Metal-Halogen Exchange: Accessing Nucleophilic Pyrazoles

Metal-halogen exchange is a powerful method for converting an aryl or heteroaryl halide into a potent nucleophile.[20] Treating this compound with a strong organolithium or Grignard reagent can generate the corresponding 4-lithiated or 4-magnesiated pyrazole, which can then be quenched with various electrophiles.

Experimental Protocol:

-

Dissolve this compound in an anhydrous etheral solvent (e.g., THF or diethyl ether) and cool to a low temperature (typically -78 °C).

-

Slowly add a solution of an organolithium reagent (e.g., n-BuLi or t-BuLi) or a Grignard reagent.

-

Stir the mixture at low temperature for a short period to allow for the metal-halogen exchange to occur.[21][22]

-

Quench the resulting organometallic species with an electrophile (e.g., an aldehyde, ketone, carbon dioxide, or an alkyl halide).

-

Allow the reaction to warm to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Perform an extractive work-up and purify the product by column chromatography.

Causality of Experimental Choices:

-

Low Temperature: The reaction is performed at low temperature to prevent side reactions, such as the attack of the organometallic reagent on the solvent or the newly formed product.

-

Anhydrous Conditions: Organolithium and Grignard reagents are highly reactive towards water, so strict anhydrous conditions are essential.

-

Electrophile Quench: The choice of electrophile determines the nature of the substituent introduced at the C4 position.

Table 1: Summary of Key Reactions and Typical Conditions

| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) |

| Suzuki-Miyaura | Boronic Acid | Pd(PPh₃)₄ or XPhos Pd G2 | K₂CO₃, K₃PO₄ | Dioxane/H₂O | 80-110 |

| Stille | Organostannane | Pd(PPh₃)₄ | - | Toluene, DMF | 80-120 |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂/CuI | Et₃N, i-Pr₂NH | THF, Et₃N | 25-80 |

| Buchwald-Hartwig | Amine | Pd pre-catalyst/phosphine ligand | NaOtBu, LHMDS | Toluene, Dioxane | 80-120 |

| Metal-Halogen Ex. | Organolithium | - | - | THF, Et₂O | -78 |

Applications in Drug Discovery and Materials Science

The ability to functionalize the C4 position of the pyrazole ring using the methodologies described above has led to the development of numerous compounds with important applications.

-

Drug Discovery: 4-substituted pyrazoles are core components of many kinase inhibitors, GPCR antagonists, and other therapeutic agents.[1] The diverse substituents that can be introduced allow for fine-tuning of potency, selectivity, and pharmacokinetic properties.

-

Materials Science: Functionalized pyrazoles are used as ligands for metal complexes with catalytic or photophysical properties. They are also incorporated into polymers and organic light-emitting diodes (OLEDs).

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. The reactivity of its C4-bromine atom in a wide range of cross-coupling reactions and metal-halogen exchange provides a robust platform for the synthesis of a diverse array of functionalized pyrazoles. A thorough understanding of the underlying principles and experimental nuances of these reactions, as outlined in this guide, empowers researchers to rationally design and execute synthetic strategies for the development of novel pharmaceuticals and advanced materials.

References

- 1. lifechemicals.com [lifechemicals.com]

- 2. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds” - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. scielo.org.mx [scielo.org.mx]

- 7. m.youtube.com [m.youtube.com]

- 8. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. Stille reaction - Wikipedia [en.wikipedia.org]

- 11. Stille Coupling [organic-chemistry.org]

- 12. Stille Reaction (Palladium Catalyzed Coupling) [commonorganicchemistry.com]

- 13. Sonogashira Coupling [drugfuture.com]

- 14. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

- 18. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 20. Metal–halogen exchange - Wikipedia [en.wikipedia.org]

- 21. cdnsciencepub.com [cdnsciencepub.com]

- 22. joss.tcnj.edu [joss.tcnj.edu]

The Versatile Scaffold: A Technical Guide to the Applications of Substituted Pyrazoles in Modern Medicinal Chemistry

Executive Summary: The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile framework for designing potent and selective modulators of a wide array of biological targets. This guide provides an in-depth technical overview for researchers and drug development professionals on the multifaceted applications of substituted pyrazoles, covering their roles as anti-inflammatory, anticancer, antimicrobial, and CNS-active agents. We will delve into the causality behind their mechanisms of action, present detailed synthetic strategies and key biological evaluation protocols, and offer a perspective on the future of this remarkable heterocyclic core in drug discovery.[3][4]

Introduction: The Enduring Legacy of the Pyrazole Nucleus

The pyrazole core is characterized by a planar, aromatic structure containing a pyrrole-like acidic nitrogen and a pyridine-like basic nitrogen.[4] This arrangement allows the pyrazole ring to act as both a hydrogen bond donor and acceptor, a critical feature for interacting with biological macromolecules.[5] The metabolic stability of the pyrazole nucleus further enhances its appeal as a drug scaffold.[6]

The history of pyrazole-based drugs is marked by significant therapeutic breakthroughs. Landmark drugs such as the anti-inflammatory agent Celecoxib, the anticancer drug Ruxolitinib, and the (withdrawn) anti-obesity agent Rimonabant highlight the broad therapeutic potential encapsulated within this simple heterocyclic system.[4][7]

Therapeutic Landscape of Substituted Pyrazoles

The true power of the pyrazole scaffold lies in its synthetic tractability, which allows for the precise placement of various substituents around the core. This chemical diversity has been harnessed to develop drugs across multiple therapeutic areas.[1][8]

Anti-inflammatory Agents: The COX-2 Inhibition Paradigm

Perhaps the most well-known application of pyrazoles is in the development of selective cyclooxygenase-2 (COX-2) inhibitors.[9]

Mechanism of Action: Traditional Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) inhibit both COX-1 and COX-2. While COX-2 inhibition mediates the desired anti-inflammatory and analgesic effects, COX-1 inhibition is associated with gastrointestinal side effects.[10][11] Pyrazole-based drugs like Celecoxib achieve selectivity by exploiting a structural difference between the two enzyme active sites.[9] The diaryl-substituted pyrazole structure of Celecoxib features a bulky sulfonamide group that can fit into a larger, hydrophobic side pocket present in the COX-2 active site but absent in the more constricted COX-1 active site.[12] This selective binding blocks the conversion of arachidonic acid to inflammatory prostaglandins.[10][13]

Key Example: Celecoxib Celecoxib, a diaryl-substituted pyrazole, is a potent anti-inflammatory, analgesic, and antipyretic agent.[9] Its selectivity for COX-2, approximately 30-fold greater than for COX-1, translates into a reduced risk of gastrointestinal complications compared to traditional NSAIDs.[12]

dot graph "SAR_of_COX2_Inhibitors" { layout=dot; rankdir="LR"; node [shape=record, style=filled, fontname="Arial"];

// Define nodes core [label="{ Pyrazole Core | N-N | Aromatic & Planar}", fillcolor="#F1F3F4", fontcolor="#202124"]; r1 [label="{ R1 (Position 1) | Aryl Group (e.g., p-sulfonamidophenyl in Celecoxib)}", fillcolor="#4285F4", fontcolor="#FFFFFF"]; r3 [label="{ R3 (Position 3) | Small, electron-withdrawing group (e.g., CF3 in Celecoxib)}", fillcolor="#34A853", fontcolor="#FFFFFF"]; r5 [label="{ R5 (Position 5) | Aryl Group (e.g., p-tolyl in Celecoxib)}", fillcolor="#FBBC05", fontcolor="#202124"]; activity [label="Selective COX-2 Inhibition", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Define edges and causality core:f1 -> activity [label="Provides rigid scaffold", color="#5F6368"]; r1:f1 -> activity [label="Binds to selective side pocket of COX-2", color="#5F6368"]; r3:f1 -> activity [label="Enhances binding affinity", color="#5F6368"]; r5:f1 -> activity [label="Occupies main active site channel", color="#5F6368"]; } caption: "Structure-Activity Relationship (SAR) for Pyrazole-based COX-2 Inhibitors."

Anticancer Therapeutics: Targeting Cellular Proliferation and Survival

The pyrazole scaffold has emerged as a cornerstone in the design of targeted anticancer therapies, particularly as inhibitors of protein kinases.[4][5]

Mechanism of Action: Kinase Inhibition Many pyrazole derivatives function as ATP-competitive inhibitors of protein kinases, which are often dysregulated in cancer.[14] The pyrazole's nitrogen atoms can form crucial hydrogen bonds with the "hinge" region of the kinase's ATP-binding pocket, mimicking the interaction of adenine in ATP. This effectively blocks the kinase's signaling activity, leading to the inhibition of cancer cell proliferation and survival.[15][16] Pyrazole-based compounds have been developed to target various kinases, including CDKs, VEGFR, and JAKs.[4][15]

Key Example: Ruxolitinib Ruxolitinib is a potent and selective inhibitor of Janus kinases (JAK1 and JAK2).[17][18] Overactive JAK signaling is a key driver in myeloproliferative neoplasms.[16] Ruxolitinib binds to the ATP-binding site of JAK1 and JAK2, inhibiting their activity and thereby reducing downstream signaling that promotes cell proliferation and inflammation.[14][19] It is approved for treating myelofibrosis and polycythemia vera.[16][17]

dot graph "Kinase_Inhibition_Mechanism" { layout=dot; node [shape=box, style=filled, fontname="Arial"];

// Define nodes pyrazole [label="Pyrazole Inhibitor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; kinase [label="Kinase ATP-Binding Pocket", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; hinge [label="Hinge Region", shape=plaintext, fontcolor="#202124"]; atp [label="ATP", fillcolor="#FBBC05", fontcolor="#202124"]; downstream [label="Downstream Signaling\n(e.g., STAT phosphorylation)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Define edges pyrazole -> kinase [label="Binds to", color="#5F6368"]; atp -> kinase [label="Blocked by Inhibitor", style=dashed, color="#EA4335"]; kinase -> downstream [label="Phosphorylates", color="#5F6368"]; downstream -> proliferation [label="Promotes", color="#5F6368"];

// Invisible edge for layout edge [style=invis]; pyrazole -> atp; } caption: "Mechanism of Pyrazole-based Kinase Inhibition."

Central Nervous System (CNS) Modulators

Substituted pyrazoles have also been explored for their activity on CNS targets, with notable examples including cannabinoid receptor antagonists.[20]

Key Example: Rimonabant Rimonabant was developed as a selective antagonist/inverse agonist of the cannabinoid type 1 (CB1) receptor.[21][22] By blocking CB1 receptors in the brain and peripheral tissues, it was designed to reduce appetite and improve metabolic parameters.[23][24] Although it was initially approved for obesity, it was later withdrawn due to severe psychiatric side effects like depression and anxiety, highlighting the critical importance of CNS receptor modulation.[24] This experience has spurred research into peripherally restricted CB1 antagonists to avoid such adverse effects.[24]

Antimicrobial and Antiviral Applications

The pyrazole nucleus is a component of various compounds exhibiting a broad spectrum of antimicrobial activity, including antibacterial, antifungal, and antiviral properties.[1][25][26] The mechanism of action in this area is diverse, often involving the inhibition of essential microbial enzymes or disruption of cellular integrity.[26]

Synthetic Strategies: Accessing Chemical Diversity

The broad utility of pyrazoles is underpinned by robust and versatile synthetic methodologies.

-

Classical Synthesis (Knorr Pyrazole Synthesis): The most common approach involves the cyclocondensation of a 1,3-dicarbonyl compound (or its equivalent, like an α,β-unsaturated ketone) with a hydrazine derivative.[1][27] This method is highly reliable and allows for the introduction of diversity at multiple positions of the pyrazole ring.

-

Modern Catalytic and Multi-component Reactions: More recent advances include metal-catalyzed and one-pot multi-component reactions that offer improved efficiency, atom economy, and access to complex, highly substituted pyrazoles from simple starting materials.[7][28]

The choice of synthetic route is dictated by the desired substitution pattern and the scale of the synthesis. For generating large libraries for high-throughput screening, multi-component reactions are often preferred, while for lead optimization, more classical, stepwise approaches may provide greater control.

Core Experimental Workflows for Pyrazole Drug Discovery

The evaluation of novel pyrazole derivatives follows a standard drug discovery cascade.

dot graph "Screening_Cascade" { layout=dot; rankdir="TB"; node [shape=box, style=filled, fontname="Arial"];

// Define nodes synthesis [label="Library Synthesis\n(Substituted Pyrazoles)", fillcolor="#F1F3F4", fontcolor="#202124"]; primary_assay [label="Primary Screening\n(e.g., In Vitro Enzyme Assay)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; hit_id [label="Hit Identification\n(Potency & Selectivity)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; cell_assay [label="Secondary Screening\n(Cell-based Assays)", fillcolor="#34A853", fontcolor="#FFFFFF"]; lead_opt [label="Lead Optimization\n(SAR, ADME-Tox)", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; preclinical [label="In Vivo / Preclinical Studies", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Define edges synthesis -> primary_assay; primary_assay -> hit_id; hit_id -> cell_assay [label="Active Compounds"]; cell_assay -> lead_opt; lead_opt -> preclinical [label="Candidate Drug"]; } caption: "Typical In Vitro Screening Cascade for Novel Pyrazole Compounds."

Protocol: In Vitro COX-2 Inhibition Assay

This protocol is a self-validating system to determine the inhibitory potential of a test compound against COX-2.

-

Objective: To measure the IC50 value of a substituted pyrazole for COX-2.

-

Materials: Human recombinant COX-2 enzyme, arachidonic acid (substrate), assay buffer, test compound (dissolved in DMSO), reference inhibitor (e.g., Celecoxib), detection reagents (for measuring prostaglandin E2).

-

Procedure:

-

Prepare serial dilutions of the test compound and reference inhibitor.

-

In a 96-well plate, add the assay buffer, COX-2 enzyme, and either the test compound, reference inhibitor, or vehicle control (DMSO).

-

Pre-incubate the plate to allow the compound to bind to the enzyme.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate at 37°C for a specified time (e.g., 10 minutes).

-

Stop the reaction and add detection reagents to quantify the amount of prostaglandin E2 produced.

-

Read the absorbance or fluorescence on a plate reader.

-

-

Data Analysis & Validation:

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the log of the compound concentration and fit to a dose-response curve to determine the IC50 value.

-

The positive control (Celecoxib) must show inhibition within a validated range for the assay to be considered successful. A parallel assay against COX-1 is required to determine selectivity.

-

Protocol: MTT Assay for Cytotoxicity Screening

This assay assesses the anti-proliferative effect of a compound on cancer cell lines.[29]

-

Objective: To determine the GI50 (concentration for 50% growth inhibition) of a pyrazole derivative against a cancer cell line (e.g., MCF-7 breast cancer cells).[30][31]

-

Materials: Cancer cell line, cell culture medium, test compound, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), solubilization solution (e.g., DMSO).

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with serial dilutions of the test compound for a specified period (e.g., 48-72 hours). Include untreated and vehicle controls.

-

Add MTT reagent to each well. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Incubate for 2-4 hours.

-

Add solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at ~570 nm using a plate reader.

-

-

Data Analysis & Validation:

-

The absorbance is directly proportional to the number of viable cells.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot viability against compound concentration to determine the GI50 value.

-

Future Perspectives: The Next Generation of Pyrazole Therapeutics

The pyrazole scaffold is far from being fully exploited.[3] Future research will likely focus on:

-

Emerging Biological Targets: Applying the pyrazole framework to novel targets in areas like neurodegeneration, metabolic diseases, and rare genetic disorders.[32][33]

-

Innovations in Synthesis: Developing more efficient and greener synthetic methods to access novel chemical space and create diverse compound libraries.

-

Targeted Drug Delivery: Conjugating pyrazole-based drugs to antibodies or nanoparticles to enhance their delivery to specific tissues, thereby increasing efficacy and reducing side effects.

References

- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities [ouci.dntb.gov.ua]

- 3. researchgate.net [researchgate.net]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. mdpi.com [mdpi.com]

- 6. tandfonline.com [tandfonline.com]

- 7. mdpi.com [mdpi.com]

- 8. globalresearchonline.net [globalresearchonline.net]

- 9. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Celecoxib, a selective cyclooxygenase-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. brieflands.com [brieflands.com]

- 12. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]

- 14. Ruxolitinib for the treatment of myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benthamdirect.com [benthamdirect.com]

- 16. Ruxolitinib: a Kinase Inhibitor That Inhibits Overactive JAK Pathway Signaling | Value-Based Cancer Care [valuebasedcancer.com]

- 17. Ruxolitinib - Wikipedia [en.wikipedia.org]

- 18. Ruxolitinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. A Review on the CNS Activity of Pyrazolines [jmscr.igmpublication.org]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Pyrazole Antagonists of the CB1 receptor with reduced brain penetration - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. allresearchjournal.com [allresearchjournal.com]